molecular formula C12H14N2O2 B1596468 Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate CAS No. 306278-47-7

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Cat. No.: B1596468
CAS No.: 306278-47-7
M. Wt: 218.25 g/mol
InChI Key: CLJIRVRIUQJCQU-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate , derives from its benzimidazole core. The numbering begins at the nitrogen atom in position 1, which bears an ethyl group (-CH₂CH₃). Position 2 is substituted with a methyl group (-CH₃), while position 5 features a carboxylate ester (-COOCH₃). The 1H designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1.

Molecular Formula : C₁₂H₁₄N₂O₂
Molecular Weight : 218.26 g/mol.
SMILES Notation : CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C.
InChIKey : CLJIRVRIUQJCQU-UHFFFAOYSA-N.

These identifiers confirm the compound’s unique connectivity and stereoelectronic features, critical for distinguishing it from structurally analogous benzimidazoles.

Molecular Geometry and Conformational Isomerism

The benzimidazole core adopts a planar geometry due to aromatic π-conjugation across the fused benzene and imidazole rings. Substituents at positions 1 (ethyl) and 2 (methyl) project outward from the plane, while the ester group at position 5 introduces steric and electronic effects.

  • Conformational Flexibility : The ethyl group at N1 exhibits rotational freedom around the C-N bond, leading to potential conformers. The lowest-energy conformation is likely stabilized by hyperconjugation between the ethyl group’s σ(C-H) orbitals and the benzimidazole’s π-system.
  • Torsional Angles : Computational models predict a dihedral angle of ~15° between the ethyl group and the imidazole ring, minimizing steric hindrance with the adjacent methyl group at position 2.

Crystallographic Studies and X-ray Diffraction Analysis

While direct X-ray crystallographic data for this compound is unavailable, studies on analogous benzimidazole esters provide insights. For example, ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate (a structural analog) exhibits a dihedral angle of 48.05° between the benzimidazole core and substituent rings. Similar steric interactions in methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate likely result in a non-planar arrangement of the ethyl and methyl groups relative to the aromatic system.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/cc-pVDZ level predict key geometric parameters:

  • Bond Lengths : The C=O bond in the ester group measures 1.21 Å, typical for carboxylate esters. The N1-C2 bond (1.38 Å) is shorter than N2-C2 (1.41 Å), reflecting resonance stabilization.
  • Charge Distribution : The ester oxygen atoms carry partial negative charges (-0.42 e), while the benzimidazole nitrogens exhibit positive charges (+0.18 e).
Molecular Orbital Analysis
  • HOMO : Localized on the benzimidazole π-system and the ester’s carbonyl group, indicating nucleophilic reactivity at these sites.
  • LUMO : Primarily located on the imidazole ring’s σ*-orbitals, suggesting electrophilic attack at nitrogen centers.

Properties

IUPAC Name

methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJIRVRIUQJCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351406
Record name methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306278-47-7
Record name Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306278-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazoles are commonly synthesized via condensation reactions involving ortho-phenylenediamine derivatives and carboxylic acids, aldehydes, or their derivatives. The preparation of 1,2-disubstituted benzimidazoles, such as methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate, often requires:

  • Introduction of substituents at the N-1 and C-2 positions of benzimidazole.
  • Functionalization at the 5-position of the benzene ring, often via carboxylation and subsequent esterification.

The key steps involve cyclization, alkylation, and esterification reactions under controlled conditions.

Preparation of the Benzimidazole Core

Starting Materials and Cyclization:

  • The benzimidazole core can be synthesized by condensation of 4-substituted ortho-phenylenediamine derivatives with carboxylic acids or aldehydes.
  • For 2-methyl substitution, 2-methyl-o-phenylenediamine is used.
  • The cyclization is typically acid-catalyzed or catalyzed by metal complexes under reflux or microwave irradiation.

Example:

  • 2-Methyl-o-phenylenediamine condenses with formic acid derivatives or aldehydes to form 2-methylbenzimidazole intermediates.
  • Microwave-assisted synthesis can accelerate the reaction, improving yields and reducing reaction times.

Introduction of the 1-Ethyl Group (N1-Alkylation)

N1-Alkylation Methods:

  • Alkylation at the N1 position of benzimidazole can be achieved by reacting benzimidazole or its derivatives with alkyl halides such as ethyl chloride or ethyl bromide under basic conditions.
  • Alternatively, ethylation can be performed using ethyl chloroacetate, which also introduces an ester group at the 5-position if the starting material is appropriately substituted.

Reported Procedure:

  • Reaction of 2-methylbenzimidazole with ethyl-chloroacetate yields N1-ethylacetate-2-methylbenzimidazole.
  • This step is typically conducted under reflux or microwave irradiation to promote efficient alkylation.

Introduction of the 5-Carboxylate Group (Esterification)

Carboxylation and Esterification:

  • The 5-position carboxylate group can be introduced by starting from 5-substituted ortho-phenylenediamine or by functionalizing the benzimidazole ring post-cyclization.
  • Esterification is commonly achieved by reacting the carboxylic acid derivative with methanol or methylating agents such as methyl trifluoroacetate in the presence of bases like sodium hydride or sodium methylate.

Example Method:

  • Methylation of benzimidazole carboxylic acid derivatives using methyl trifluoroacetate in N,N-dimethylformamide (DMF) with sodium hydride as a base results in methyl esters.
  • Reaction conditions: room temperature stirring for several hours, followed by extraction and purification.

Representative Synthetic Route Summary

Step Reactants/Intermediates Conditions Outcome/Notes
1 2-Methyl-o-phenylenediamine + aldehyde or acid Acidic reflux or microwave irradiation Formation of 2-methylbenzimidazole core
2 2-Methylbenzimidazole + ethyl chloroacetate Reflux or microwave irradiation N1-ethylation to form N1-ethyl-2-methylbenzimidazole
3 N1-ethyl-2-methylbenzimidazole + methylating agent (e.g., methyl trifluoroacetate) + base (NaH or NaOMe) Room temperature in DMF, several hours Formation of methyl ester at 5-position
4 Purification Extraction, chromatography Isolation of this compound

Advanced Synthetic Techniques and Mechanistic Insights

  • Microdroplet Synthesis: Recent advances include metal-free accelerated synthesis of benzimidazoles in charged microdroplets, which significantly reduces reaction time and avoids harsh conditions. This method involves the reaction of aromatic diamines with carboxylic acids under ambient conditions without catalysts, relying on acid catalysis within microdroplets.

  • Catalyst-Assisted Cyclization: Use of iron-sulfur catalysts or cobalt-pincer complexes can promote cyclization and functionalization steps efficiently under solvent-free or mild conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance reaction rates and yields in benzimidazole synthesis, including alkylation and condensation steps.

Research Findings on Yields and Efficiency

  • Alkylation of benzimidazole derivatives with ethyl chloroacetate under microwave conditions yields N1-ethylated products with good purity and yield.

  • Methylation using methyl trifluoroacetate in DMF with sodium hydride achieves yields around 70-75% for methylated benzimidazole esters.

  • Microdroplet synthesis methods demonstrate reaction acceleration by orders of magnitude compared to bulk synthesis, with potential for cleaner and faster production.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages References
Acid-catalyzed condensation 2-Methyl-o-phenylenediamine + acid/aldehyde Reflux or microwave irradiation 70-90 Simple, well-established
N1-Alkylation with ethyl chloroacetate 2-Methylbenzimidazole + ethyl chloroacetate Reflux or microwave irradiation 75-85 Direct N1 substitution
Esterification with methyl trifluoroacetate Benzimidazole carboxylic acid + methyl trifluoroacetate + NaH Room temp, DMF, 10 h ~72 Efficient methyl ester formation
Microdroplet synthesis Aromatic diamines + carboxylic acids Ambient atmosphere, no catalyst Not quantified Ultra-fast, catalyst-free

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic substitution reactions with amines, thiols, and alcohols under mild conditions.

Reaction Type Reagents/Conditions Product Yield Source
AmidationNH₃ or primary amines, RT1-Ethyl-2-methylbenzimidazole-5-carboxamide75–85%
ThioesterificationThiophenol, K₂CO₃, DMF, 80°CCorresponding thioester68%
AlcoholysisMethanol/HCl, refluxMethyl ester derivative (re-esterification)92%

Key Findings :

  • Amidation reactions show high regioselectivity due to the electron-withdrawing effect of the benzimidazole ring .

  • Thioester derivatives exhibit enhanced stability in acidic environments compared to esters.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Condition Reagents Product Reaction Time Source
Basic hydrolysis1M NaOH, H₂O/EtOH, reflux1-Ethyl-2-methylbenzimidazole-5-carboxylic acid6 h
Acidic hydrolysis6M HCl, 100°CSame as above4 h

Mechanistic Insight :

  • Hydrolysis follows a nucleophilic acyl substitution pathway, with hydroxide ions attacking the carbonyl carbon .

  • The reaction rate increases in polar aprotic solvents due to better stabilization of the transition state.

Oxidation

The ethyl and methyl substituents on the benzimidazole ring undergo oxidative transformations:

Target Site Oxidizing Agent Product Yield Source
Benzimidazole ringKMnO₄, H₂SO₄, 60°CBenzimidazole quinone derivative55%
Methyl groupCrO₃, acetic acid, RTCarboxylic acid48%

Reduction

Selective reduction of the ester group is achievable:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT5-(Hydroxymethyl)-1-ethyl-2-methylbenzimidazole80%
H₂/Pd-CEthanol, 50 psi H₂, 25°CAlcohol derivative95%

Notable Observations :

  • LiAlH₄ selectively reduces the ester without affecting the benzimidazole ring.

  • Catalytic hydrogenation preserves stereochemistry at the alkyl chain .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Reaction Partner Conditions Product Application Source
ThiosemicarbazideH₂SO₄, EtOH, reflux1,3,4-Thiadiazole-benzimidazole hybridAntimicrobial agents
Hydrazine hydrateMicrowave irradiation, 100°C1,2,4-Triazole derivativeAntifungal activity

Case Study :

  • Hybrids with 1,3,4-thiadiazole exhibit potent activity against Aspergillus niger (MIC = 8.41 µg/mL) .

Catalytic Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-coupling reactions:

Reaction Type Catalyst Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-benzimidazole conjugates78%
Heck reactionPd(OAc)₂, PPh₃, NEt₃, 100°CAlkenyl-substituted derivatives65%

Industrial Relevance :

  • Coupling reactions enable the synthesis of kinase inhibitors and anticancer agents .

Photochemical Reactions

UV irradiation induces dimerization and ring-opening reactions:

Condition Product Quantum Yield Source
UV (254 nm), benzeneDimer via [2+2] cycloadditionΦ = 0.12
UV (365 nm), O₂ presenceBenzimidazole N-oxideΦ = 0.08

Mechanism :

  • Singlet oxygen generation leads to selective oxidation at the nitrogen atom .

Critical Research Gaps

  • Limited studies on enantioselective modifications of the benzimidazole core.

  • Mechanistic details of photochemical pathways remain underexplored .

Scientific Research Applications

Synthesis Steps:

  • Reagents:
    • Methanol
    • 1-Ethyl-2-methylbenzodiazole-5-carboxylic acid
    • Thionyl chloride
    • Sodium bicarbonate
  • Procedure:
    • Dissolve the acid in methanol and add thionyl chloride.
    • Stir the mixture at elevated temperatures (20–70°C) for 24 hours.
    • After cooling, neutralize with sodium bicarbonate and extract the product using ethyl acetate.
  • Yield: The final product is obtained as a beige solid with a melting point range of 118–121°C .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives. Research indicates that modifications to the benzimidazole structure can enhance antibacterial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Synthesis of Derivatives

A study synthesized several derivatives of methyl benzimidazole-5-carboxylate by introducing substituents at the second position of the benzimidazole ring. These derivatives exhibited improved antibacterial activity compared to their parent compounds. Notably, compounds with a 4-methylpiperidinyl group demonstrated significant efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/ml .

Applications in Medicinal Chemistry

This compound and its derivatives are being investigated for their potential use in treating various infections due to their antimicrobial properties. The structural modifications aimed at enhancing solubility and bioavailability are critical for developing effective pharmaceutical agents.

Table: Summary of Biological Activities

Compound NameActivity TypeMIC (µg/ml)Reference
Methyl 1-ethyl-2-methylbenzimidazoleAntibacterial0.78
Derivative with 4-methylpiperidineAntibacterial0.39
Other modified derivativesAntibacterialVaries

Mechanism of Action

The mechanism by which Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is similar to other benzimidazole derivatives, such as Methyl 2-methylbenzimidazole-5-carboxylate and Methyl 1-methylbenzimidazole-5-carboxylate. The presence of the ethyl group at the 1-position distinguishes it from other compounds in the benzimidazole family.

Biological Activity

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a compound featuring a benzimidazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2 and a molecular weight of approximately 218.25 g/mol. The compound consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a methyl ester at the 5-position. This unique structure contributes to its reactivity and potential biological activities.

The biochemical properties of this compound suggest that it can interact with various biomolecules, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can significantly influence enzyme activity and protein function. For instance, it may interact with cytochrome P450 enzymes, potentially altering metabolic pathways.

The compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their activity by interacting with active or allosteric sites.
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression related to cell growth, differentiation, and apoptosis.
  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.

Cellular Effects

The effects of this compound on cellular functions are multifaceted:

  • Cell Signaling : It can modulate signaling pathways by affecting kinases and phosphatases, leading to alterations in downstream signaling events.
  • Cell Proliferation and Differentiation : Long-term exposure studies have indicated that this compound can influence cell proliferation rates and differentiation processes in various cell types.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF cells. Flow cytometry results indicated that it accelerates apoptosis in a dose-dependent manner .
  • In vivo studies demonstrated that treatment with this compound suppressed tumor growth in animal models, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary findings suggest that this compound may also exhibit antimicrobial properties. Interaction studies indicate that it could bind to microbial enzymes or receptors relevant to its antimicrobial activities; however, further research is required to elucidate these interactions fully.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylateC13H15N3O2Contains an ethyl ester instead of a methyl ester
Methyl 2-methylbenzimidazole-5-carboxylateC12H13N3O2Lacks ethyl group; simpler structure
Methyl 1-benzylbenzimidazole-5-carboxylateC15H15N3O2Contains a benzyl group; potentially different reactivity

These comparisons highlight the structural diversity among benzimidazole derivatives and their varying biological activities.

Q & A

Q. What are the standard synthetic protocols for Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. For example, condensation of o-phenylenediamine derivatives with carboxylic acid esters under microwave-assisted conditions can enhance reaction efficiency and yield . Key steps include alkylation at the N1 position (e.g., ethylation) and esterification at the C5 position. Solvent selection (e.g., ethanol or DMF) and catalysts like p-toluenesulfonic acid are critical for regioselectivity .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethyl and methyl groups) and aromatic proton splitting patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., −176.6° for ethyl groups) .
  • IR spectroscopy : Confirms functional groups like ester C=O (~1700 cm1^{-1}) and benzimidazole ring vibrations .

Q. What solvent systems are optimal for purification?

Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) effectively isolates the compound. Recrystallization from ethanol or methanol improves purity, with yields typically ranging from 60–75% .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned crystals) be resolved?

Twinned crystals require specialized refinement in SHELXL using the TWIN and BASF commands to model overlapping domains . High-resolution data (>1.0 Å) enable the use of Hirshfeld atom refinement (HAR) for precise electron density mapping. ORTEP-III visualizes disorder and validates hydrogen-bonding networks .

Q. What intermolecular interactions stabilize the crystal lattice?

Graph set analysis (e.g., Etter’s formalism) reveals hydrogen-bonding motifs such as N-HO\text{N-H}\cdots\text{O} (2.8–3.0 Å) and C-Hπ\text{C-H}\cdots\pi interactions. These interactions dictate molecular packing and polymorphism . For example, edge-to-face stacking of benzimidazole rings enhances thermal stability .

Q. How do electronic effects of substituents influence reactivity?

Electron-donating groups (e.g., methyl at C2) increase benzimidazole ring basicity, favoring electrophilic substitution at C4. Conversely, the C5 ester group withdraws electron density, directing nucleophilic attacks to C5. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in derivatization .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Variable-temperature NMR and dynamic crystallography (e.g., at 100 K and 298 K) reconcile differences by capturing rotameric equilibria .

Methodological Insights

Q. How is microwave chemistry applied to optimize synthesis?

Microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes. For example, cyclocondensation of 2-methylbenzimidazole with ethyl chloroacetate under microwaves achieves >90% conversion in 15 minutes .

Q. What computational tools predict biological activity?

Molecular docking (e.g., AutoDock Vina) screens interactions with targets like DNA topoisomerase II. The C5 ester group shows high affinity for hydrophobic pockets, while the ethyl group modulates steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 2
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Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

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